molecular formula C28H60N6O B14275586 N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadec-9-enamide CAS No. 140707-38-6

N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadec-9-enamide

Katalognummer: B14275586
CAS-Nummer: 140707-38-6
Molekulargewicht: 496.8 g/mol
InChI-Schlüssel: WTGUIWKAZCDJPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadec-9-enamide is a complex organic compound characterized by its unique structure, which includes multiple amine groups and a long aliphatic chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadec-9-enamide typically involves multi-step organic reactions. One common method includes the reaction of octadec-9-enoic acid with a polyamine such as 3,6,9,12-tetraazatetradecan-1-amine under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadec-9-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or secondary amines.

Wissenschaftliche Forschungsanwendungen

N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadec-9-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in cellular signaling and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of novel materials, such as polymers and surfactants.

Wirkmechanismus

The mechanism of action of N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadec-9-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol
  • 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine

Uniqueness

N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadec-9-enamide is unique due to its combination of a long aliphatic chain with multiple amine groups, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it versatile for various applications.

Eigenschaften

CAS-Nummer

140707-38-6

Molekularformel

C28H60N6O

Molekulargewicht

496.8 g/mol

IUPAC-Name

N-[2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethyl]octadec-9-enamide

InChI

InChI=1S/C28H60N6O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(35)34-27-26-33-25-24-32-23-22-31-21-20-30-19-18-29/h9-10,30-33H,2-8,11-27,29H2,1H3,(H,34,35)

InChI-Schlüssel

WTGUIWKAZCDJPR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCNCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.